molecular formula C14H13N5 B12582168 1-[(2S)-2-Azidopropyl]-1H-pyrrolo[2,3-F]quinoline CAS No. 260049-25-0

1-[(2S)-2-Azidopropyl]-1H-pyrrolo[2,3-F]quinoline

Cat. No.: B12582168
CAS No.: 260049-25-0
M. Wt: 251.29 g/mol
InChI Key: UHSQRPHNPRCQDN-JTQLQIEISA-N
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Description

1-[(2S)-2-Azidopropyl]-1H-pyrrolo[2,3-F]quinoline is a nitrogen-based heterocyclic aromatic compound. It is part of the quinoline family, which is known for its broad range of applications in medicinal and industrial chemistry. The compound’s structure includes a pyrroloquinoline core, which is a significant pharmacophore in various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S)-2-Azidopropyl]-1H-pyrrolo[2,3-F]quinoline typically involves multicomponent reactions and solvent-free conditions. One common method includes the use of microwave and ultraviolet irradiation-promoted synthesis, utilizing eco-friendly and reusable catalysts . Another approach involves the C–H annulation of 1-(2-iodophenyl)-1H-pyrroles with alkynes, facilitated by a NiBr2(dppe)/Zn system .

Industrial Production Methods: Industrial production methods for this compound often focus on greener and more sustainable chemical processes. These methods include the use of recyclable catalysts and solvent-free reaction conditions to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-[(2S)-2-Azidopropyl]-1H-pyrrolo[2,3-F]quinoline undergoes various chemical reactions, including nucleophilic and electrophilic substitution reactions. It can also participate in oxidation and reduction reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce various reduced quinoline derivatives .

Scientific Research Applications

1-[(2S)-2-Azidopropyl]-1H-pyrrolo[2,3-F]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2S)-2-Azidopropyl]-1H-pyrrolo[2,3-F]quinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. For instance, it may inhibit the activity of certain dehydrogenases, affecting cellular metabolism .

Comparison with Similar Compounds

Uniqueness: 1-[(2S)-2-Azidopropyl]-1H-pyrrolo[2,3-F]quinoline stands out due to its unique azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry applications. This makes it a valuable compound for developing novel therapeutic agents and industrial chemicals .

Properties

CAS No.

260049-25-0

Molecular Formula

C14H13N5

Molecular Weight

251.29 g/mol

IUPAC Name

1-[(2S)-2-azidopropyl]pyrrolo[2,3-f]quinoline

InChI

InChI=1S/C14H13N5/c1-10(17-18-15)9-19-8-6-11-4-5-13-12(14(11)19)3-2-7-16-13/h2-8,10H,9H2,1H3/t10-/m0/s1

InChI Key

UHSQRPHNPRCQDN-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](CN1C=CC2=C1C3=C(C=C2)N=CC=C3)N=[N+]=[N-]

Canonical SMILES

CC(CN1C=CC2=C1C3=C(C=C2)N=CC=C3)N=[N+]=[N-]

Origin of Product

United States

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